4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine
Description
4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine is a pyridine-based secondary amine characterized by a 4-methylpyridin-2-amine core substituted with a 2-(pyridin-4-yl)ethyl group at the amine position. This compound is commercially available (CymitQuimica, Ref: 10-F101491) and has drawn interest due to its structural resemblance to bioactive molecules, such as kinase inhibitors and antioxidants .
Properties
IUPAC Name |
4-methyl-N-(2-pyridin-4-ylethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-11-2-8-15-13(10-11)16-9-5-12-3-6-14-7-4-12/h2-4,6-8,10H,5,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXZILDKGSQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine typically involves the reaction of 4-methylpyridine with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural features may enhance interaction with bacterial enzymes or cell membranes.
- Nitric Oxide Synthase Inhibition : The compound is also of interest in the context of nitric oxide synthase inhibition, which is relevant for conditions such as hypertension and neurodegenerative diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through:
- Substitution Reactions : The presence of the pyridine rings allows for electrophilic substitution reactions, facilitating the introduction of various functional groups.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds which are essential in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogs is summarized below:
Key Observations:
Molecular Weight and Solubility: The target compound (MW 226.29) is heavier than N-[2-(dimethylamino)ethyl]pyridin-2-amine (165.24) due to the aromatic pyridin-4-yl group. This may reduce aqueous solubility compared to aliphatic analogs .
Aromatic vs. Aliphatic Substituents: The 2-(pyridin-4-yl)ethyl group in the target compound introduces rigid aromaticity, contrasting with the flexible dimethylaminoethyl group in C₉H₁₅N₃. This rigidity may influence binding specificity in biological targets .
Crystallographic Data :
- 4-Methyl-N-(3-methylphenyl)pyridin-2-amine (C₁₂H₁₃N₃) exhibits a planar pyridine core with intermolecular N–H···N hydrogen bonds, suggesting stable crystal packing. Similar behavior is expected for the target compound .
Biological Activity
4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring structure, which is known for its biological relevance. The presence of the methyl group and the ethyl-pyridine moiety contributes to its unique chemical properties, making it a potential candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, which may lead to various therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, suggesting a potential role in treating conditions such as cancer and infections.
Antimicrobial Properties
Research indicates that compounds with similar pyridine structures exhibit significant antimicrobial activity. This compound is being investigated for its potential antibacterial and antifungal properties. Studies have shown that derivatives of pyridine can effectively combat various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cell death in cancer cell lines through mechanisms such as apoptosis and methuosis (a form of cell death associated with vacuole formation). The cytotoxicity was observed at low concentrations, indicating high potency against specific cancer types .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 0.1 - 1 | Apoptosis induction |
| GBM (glioblastoma) | 0.1 - 0.5 | Methuosis induction |
| RD (rhabdomyosarcoma) | 0.5 - 3 | Microtubule disruption |
Case Studies
- In Vitro Studies : A series of experiments demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 to 3 µM depending on the cell type. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
- Animal Models : In vivo studies using murine models indicated that the compound could significantly reduce tumor growth when administered at therapeutic doses. The biodistribution studies showed preferential accumulation in tumor tissues compared to normal tissues, suggesting its potential for targeted therapy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-(pyridin-2-yl)amide | Antimicrobial | 10 - 50 |
| Imidazo[1,2-a]pyridines | Anticancer | 0.5 - 5 |
| 4-Methyl-pyridin-2-amine | iNOS inhibitor | 20 - 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
